Defluoro Prasugrel-d5 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

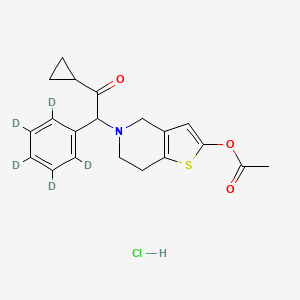

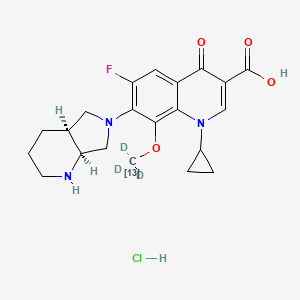

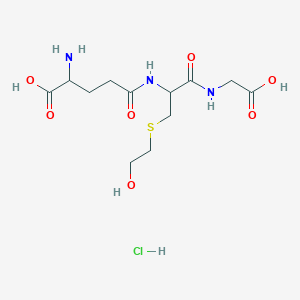

Defluoro Prasugrel-d5 Hydrochloride is a highly pure compound with a molecular formula of C20H17D5ClNO3S and a molecular weight of 396.94 . It is available for purchase from various pharmaceutical affiliates .

Molecular Structure Analysis

The molecular structure of this compound is complex. The IUPAC name for this compound is [5- [2-cyclopropyl-2-oxo-1- (2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno [3,2-c]pyridin-2-yl] acetate;hydrochloride .科学研究应用

合成和杂质

- Prasugrel hydrochloride 经历了一个特定的合成过程,涉及多种化合物和反应 (Sastry, 2013).

人羧酸酯酶中的生物转化

- Prasugrel 生物转化为其活性代谢物涉及水解和细胞色素 P450 介导的代谢。人羧酸酯酶在这个转化过程中起着至关重要的作用 (Williams 等人,2008).

代谢和消除

- Prasugrel 在人体内广泛代谢,包括水解和进一步转化为活性代谢物及其衍生物。它的消除途径包括尿液和粪便排泄 (Farid 等人,2007).

血小板抑制和治疗潜力

- Prasugrel hydrochloride 正在评估其治疗镰状细胞病的潜在用途,因为它具有抑制血小板活化和聚集的特性 (Conran & Rees, 2017).

使用趋势和患者依从性

- Prasugrel hydrochloride 的使用趋势及其与其他血小板抑制剂的比较已得到研究,重点关注患者依从性和相关成本 (Dayoub 等人,2018).

降解化学

- 对 Prasugrel hydrochloride 的降解化学进行了广泛的研究,确定了各种降解产物和途径 (Baertschi 等人,2019).

合成改进

- 已探索 Prasugrel hydrochloride 合成中的工艺改进,以提高整体收率和效率 (Du Yan-qin 等人,2012).

临床概况和药效学

- Prasugrel 的临床概况,包括其药效学特性,已得到审查,突出了其作为血小板抑制剂的特异性和效力 (Angiolillo 等人,2008).

降解产物的鉴定

- 已鉴定和表征了 Prasugrel hydrochloride 在各种应力条件下的降解产物 (Housheh 等人,2017).

生物利用度研究

- 已进行 Prasugrel 游离碱与 Prasugrel hydrochloride 的相对生物利用度研究,检查质子泵抑制剂的影响 (Seiler 等人,2011).

比较药效学研究

- 已对 Prasugrel 与其他抗血小板药物在不同患者组(如糖尿病患者)中的比较研究进行,以评估疗效和血小板抑制 (Alexopoulos 等人,2013).

分子结构分析

- 已对 Prasugrel 的分子结构进行详细分析,深入了解其药理特性 (Wang 等人,2010).

抗血小板作用

- 对 Prasugrel 的抗血小板作用进行了广泛的研究,特别是与氯吡格雷相比,重点关注血小板抑制的机制和效率 (Sugidachi 等人,2007).

代谢物形成中的酶促途径

- 已进行研究以了解产生 Prasugrel 活性代谢物的酶促途径,突出了谷胱甘肽还原酶和硫氧还蛋白的作用 (Hagihara 等人,2011).

作用机制

Target of Action

Defluoro Prasugrel-d5 Hydrochloride is a potent antiplatelet agent that primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

This compound is a prodrug, meaning it requires metabolic activation in the liver to convert it into its active form . Once activated, it irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex on the platelets, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the platelet activation pathway. By inhibiting the P2Y12 type ADP receptors, the compound disrupts the signaling pathway that leads to platelet activation and aggregation . This disruption can prevent the formation of blood clots, which is particularly beneficial in conditions such as acute coronary syndrome .

Pharmacokinetics

This compound is administered orally and is rapidly absorbed, reaching peak plasma concentrations within 30 minutes of ingestion . The drug has a half-life of approximately 7 hours and is primarily eliminated through the feces . These properties impact the bioavailability of the drug, influencing its effectiveness in inhibiting platelet activation and aggregation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet activation and aggregation . By binding to the P2Y12 type ADP receptors on platelets, the compound prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting the platelet activation pathway . This inhibition can reduce the risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s liver function and the presence of other medications . Additionally, the drug’s effectiveness in inhibiting platelet activation and aggregation can be influenced by the patient’s overall health status and the presence of certain medical conditions .

生化分析

Biochemical Properties

Defluoro Prasugrel-d5 Hydrochloride interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The major metabolic pathway for the opening of the thiolactone ring of this compound results from a P450- and NADPH-dependent redox bioactivation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting platelet activation and aggregation . This product also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and subsequent aggregation. This binding interaction with biomolecules leads to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .

属性

IUPAC Name |

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H/i2D,3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWJXFEUBBGRR-CERKJNTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)

![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)

![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)